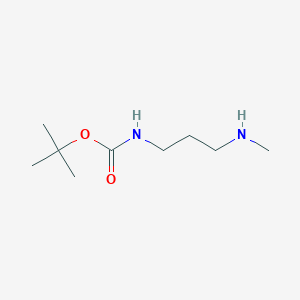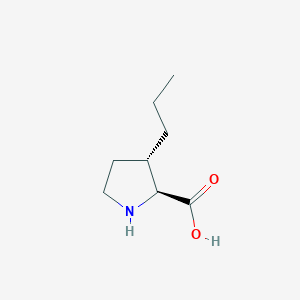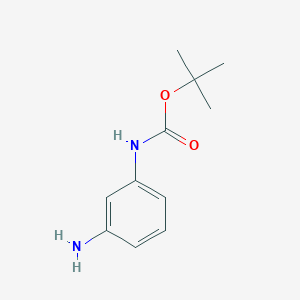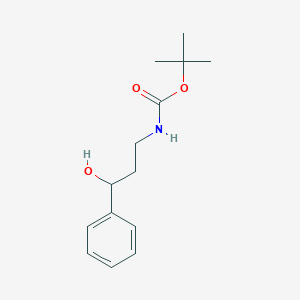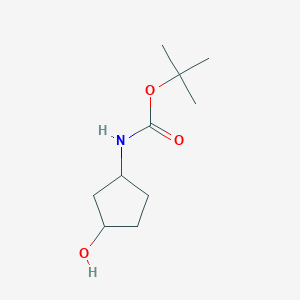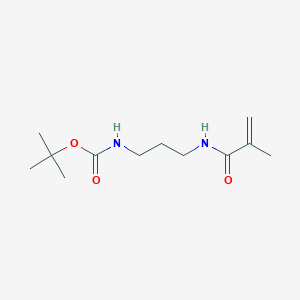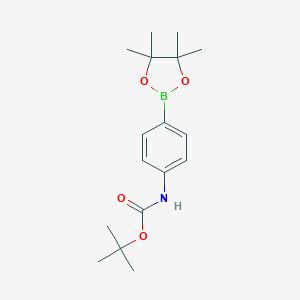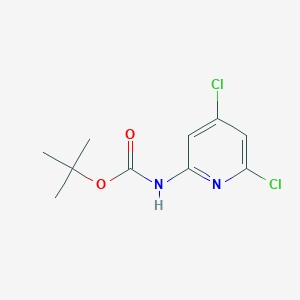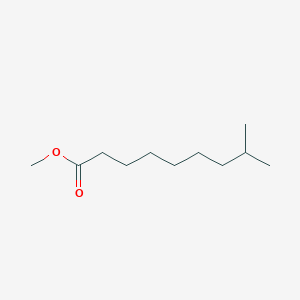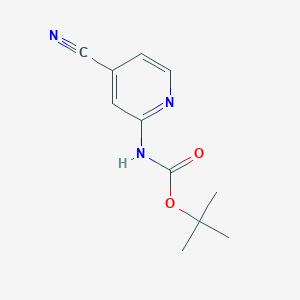
3-Benzyl-1-methylpiperazine
描述
1-甲基-3-苄基哌嗪,也称为1-甲基-3-(苯甲基)哌嗪,是一种化学化合物,其分子式为C12H18N2。它属于哌嗪类化合物,其特征是六元环中在相对位置有两个氮原子。 该化合物通常用作法医和研究应用中的分析参考标准 .
准备方法
1-甲基-3-苄基哌嗪的合成通常涉及苄基氯与1-甲基哌嗪在碱性条件下反应。该反应通常在二氯甲烷或甲苯等有机溶剂中进行,使用氢氧化钠或碳酸钾等碱促进亲核取代反应。 然后通过重结晶或柱色谱法纯化产物 .
1-甲基-3-苄基哌嗪的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流反应器和自动化纯化系统来提高产率并减少生产时间 .
化学反应分析
1-甲基-3-苄基哌嗪经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的N-氧化物。
还原: 还原反应可以使用氢气在钯催化剂的存在下进行,以还原任何存在的双键或官能团。
取代: 亲核取代反应可以在苄基上发生,其中卤代苄基衍生物可以使用卤素或卤化剂等试剂形成。
这些反应中常用的试剂和条件包括有机溶剂(例如二氯甲烷、甲苯)、碱(例如氢氧化钠、碳酸钾)和催化剂(例如钯碳)。 这些反应形成的主要产物包括N-氧化物、还原衍生物和卤代苄基衍生物 .
科学研究应用
1-甲基-3-苄基哌嗪广泛应用于科学研究,特别是在化学、生物学、医学和工业领域。其一些应用包括:
化学: 用作分析化学中用于鉴定和量化哌嗪衍生物的参考标准。
生物学: 用于研究哌嗪化合物的生物活性,包括它们对神经递质系统的影响。
医学: 探索其潜在的治疗作用,特别是在治疗神经系统疾病方面。
作用机制
1-甲基-3-苄基哌嗪的作用机制涉及它与神经递质系统,特别是血清素能和多巴胺能途径的相互作用。它充当血清素再摄取抑制剂,增加突触间隙中血清素的浓度并增强其活性。此外,它已被证明与多巴胺受体相互作用,导致多巴胺释放和活性增加。 这些作用有助于其兴奋剂和精神活性作用 .
相似化合物的比较
1-甲基-3-苄基哌嗪与其他哌嗪衍生物相似,例如:
苄基哌嗪 (BZP): 以其兴奋剂特性而闻名,BZP 的作用类似于安非他明,但化学结构不同。
甲基苄基哌嗪 (MBZP): 苄基哌嗪的衍生物,MBZP 具有类似的兴奋剂作用,但被认为具有略微弱的作用谱和更少的副作用。
1-(3-氯苯基)哌嗪 (mCPP): 另一种具有精神活性作用的哌嗪衍生物,mCPP 以其对血清素受体的作用而闻名。
属性
IUPAC Name |
3-benzyl-1-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569620 | |
| Record name | 3-Benzyl-1-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137539-25-4 | |
| Record name | 3-Benzyl-1-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound containing 3-benzyl-1-methylpiperazine interact with PAK4, and what are the potential downstream effects of this interaction?
A1: The research paper [] focuses on elucidating the crystal structure of human PAK4 in complex with the aforementioned compound. While it details the structural intricacies of this binding, it doesn't delve into the specific downstream effects or the mechanism of action beyond the structural level. Further research is needed to fully understand the functional consequences of this interaction, such as its impact on PAK4 activity and downstream signaling pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


